

Application Note: Analytical Characterization of 3-Bromopyrazine-2-sulfonamide

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Compound of Interest

Compound Name: 3-Bromopyrazine-2-sulfonamide

CAS No.: 2580210-60-0

Cat. No.: B2496212

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Executive Summary

3-Bromopyrazine-2-sulfonamide (CAS: 84468-17-7 / 957205-24-2) is a high-value heterocyclic intermediate frequently employed in the synthesis of PI3K inhibitors, sodium channel blockers, and other pyrazine-based pharmacophores.^[1] Its characterization presents specific challenges due to the electron-deficient nature of the pyrazine ring and the amphoteric properties of the sulfonamide moiety.

This guide provides a definitive protocol for the structural elucidation and purity assessment of this compound. By integrating High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Ultra-Performance Liquid Chromatography (UPLC), we establish a self-validating analytical workflow designed to meet the rigorous standards of pharmaceutical impurity profiling.

Physicochemical Profile & Solubility

Understanding the physical behavior of **3-Bromopyrazine-2-sulfonamide** is the prerequisite for accurate analysis.

Property	Value / Characteristic	Analytical Implication
Molecular Formula		Monoisotopic Mass: 236.92 (79Br)
Appearance	White to pale yellow crystalline solid	Color changes indicate oxidation or hydrolysis.
Solubility (High)	DMSO, DMF, DMAc	Preferred solvents for NMR and stock solutions.
Solubility (Mod.)	Methanol, Acetonitrile	Suitable for HPLC mobile phases.
Solubility (Low)	Water, Hexanes	Avoid aqueous diluents without organic modifiers.
pKa (Predicted)	~8.5 (Sulfonamide NH)	Mobile phase pH must be < 3.0 to suppress ionization for retention.

Structural Elucidation Protocols (The "Fingerprint")

Mass Spectrometry (MS)

The presence of a bromine atom provides a unique isotopic signature that serves as an immediate confirmation of identity.

- Method: ESI+ (Electrospray Ionization, Positive Mode)
- Key Feature: The 1:1 isotopic ratio of
and
.
- Diagnostic Peaks:
 - m/z 238.0:

containing

.

- o m/z 240.0:

containing

.

- o Observation: These two peaks must appear with nearly equal intensity. A deviation from this 1:1 ratio suggests interference or lack of bromine.

Nuclear Magnetic Resonance (NMR)

The pyrazine ring protons are highly deshielded due to the electron-withdrawing sulfonamide and bromine groups.

Solvent: DMSO-

(Chloroform-

is often insufficient for solubility).

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment	Mechanistic Insight
	7.80 – 8.20	Broad Singlet (2H)		Exchangeable with . Shift varies with concentration/temperature.
	8.60 – 8.75	Doublet ()	Pyrazine H-5	Meta to Sulfonamide; deshielded by ring nitrogen.
	8.85 – 9.00	Doublet ()	Pyrazine H-6	Ortho to Sulfonamide; most deshielded proton.
	~155.0	Quaternary	C-2 (C-SO ₂)	Ipsso-carbon attached to sulfonamide.

Critical QC Check: If the broad singlet at ~8.0 ppm integrates to < 2H, suspect moisture contamination (proton exchange) or partial hydrolysis.

Infrared Spectroscopy (FT-IR)

- Primary Bands:

- : N-H stretching (primary sulfonamide).

- :

- Asymmetric stretch.

- :

Symmetric stretch.

Chromatographic Purity Assessment (HPLC/UPLC) Method Development Strategy

The sulfonamide group is polar, while the bromopyrazine core is lipophilic. A generic gradient is insufficient. We utilize an acidic mobile phase to keep the sulfonamide neutral (

), ensuring sharp peak shape and reproducible retention.

Standard Operating Procedure (SOP)

Instrument: HPLC or UPLC with PDA/UV detector. Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18),

Mobile Phase:

- A: 0.1% Formic Acid in Water (Acidic buffer)
- B: Acetonitrile (LC-MS Grade)

Gradient Profile:

Time (min)	% A (Water/FA)	% B (ACN)	Flow (mL/min)	Phase
0.0	95	5	1.0	Equilibration
2.0	95	5	1.0	Injection
12.0	10	90	1.0	Elution Gradient
15.0	10	90	1.0	Wash

| 15.1 | 95 | 5 | 1.0 | Re-equilibration |

Detection: UV at 270 nm (Pyrazine

transition) and 210 nm (Universal).

System Suitability Criteria:

- Tailing Factor:

(Crucial for sulfonamides).

- Theoretical Plates:

.

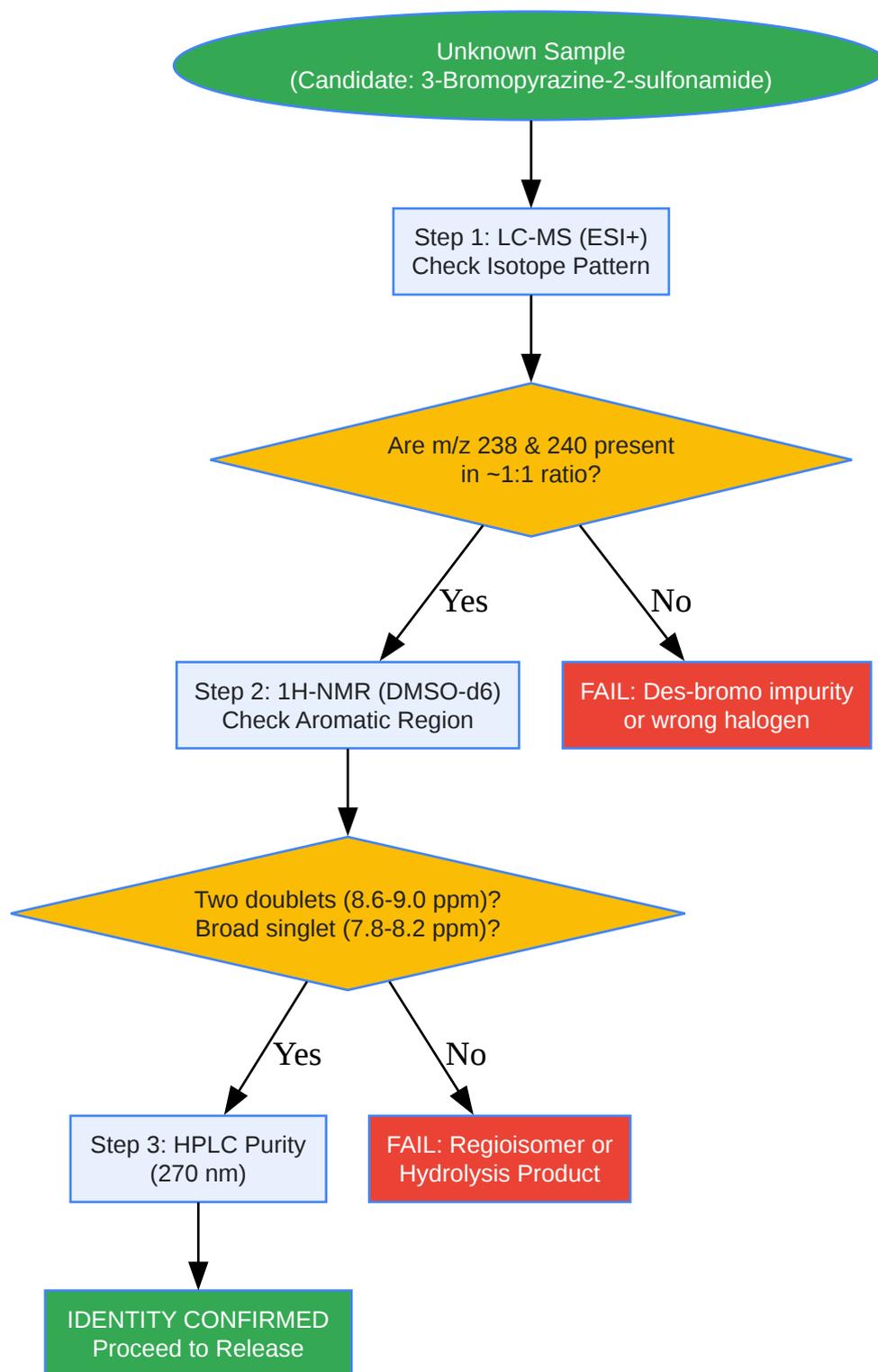
- %RSD (Area):

(n=5 injections).

Decision Logic & Workflows

Structural Confirmation Logic

This diagram illustrates the logical flow for confirming the identity of the molecule, ensuring no false positives from de-brominated byproducts.



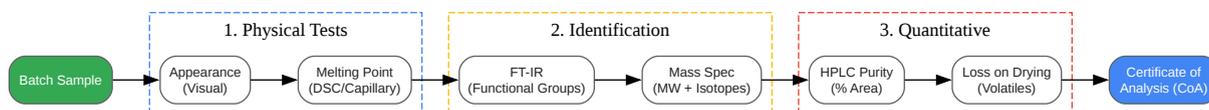
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Figure 1: Analytical Logic Tree for Structural Confirmation. This self-validating loop ensures that both the halogenation state (MS) and the regio-chemistry (NMR) are correct before purity

testing.

QC Release Workflow

A standardized protocol for batch release in a drug development environment.



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Figure 2: Sequential QC Workflow for Batch Release. This linear flow ensures critical physical properties are verified before consuming expensive reagents for spectral analysis.

References

- PubChem. (n.d.). **3-Bromopyrazine-2-sulfonamide** Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [[Link](#)]
- European Medicines Agency (EMA). (2006). Guideline on Validation of Analytical Procedures. ICH Q2(R1). Retrieved from [[Link](#)]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. (Grounding for the acidic mobile phase selection).

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Sources

- 1. PubChemLite - 3-bromopyridine-2-sulfonamide (C5H5BrN2O2S) [pubchemlite.lcsb.uni.lu]
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